2,3-dihydro-1H-benzo[de]isoquinoline hydrochloride
Overview
Description
2,3-Dihydro-1H-benzo[de]isoquinoline hydrochloride is a chemical compound with the molecular formula C12H11N and a molecular weight of 169.22 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Scientific Research Applications
2,3-Dihydro-1H-benzo[de]isoquinoline hydrochloride has several scientific research applications:
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to target the ns5b rna-dependent rna polymerase (rdrp) of the hepatitis c virus (hcv) . RdRp plays a central role in virus replication and has no functional equivalent in mammalian cells, making it an attractive target for inhibition .
Mode of Action
Related compounds have been found to act during the pre-elongation phase by binding to the non-nucleoside binding site of the ns5b polymerase . This binding inhibits the polymerase’s function, thereby preventing the replication of the virus .
Biochemical Pathways
The inhibition of the ns5b polymerase would disrupt the replication of the hcv, affecting the viral life cycle .
Result of Action
The inhibition of the ns5b polymerase would likely result in a decrease in the replication of the hcv, potentially leading to a reduction in viral load .
Biochemical Analysis
Biochemical Properties
2,3-Dihydro-1H-benzo[de]isoquinoline hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions can lead to changes in the enzyme’s activity, affecting the overall biochemical pathway . Additionally, this compound can bind to specific protein receptors, altering their conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can activate or inhibit gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At high doses, it can be toxic, leading to adverse effects such as liver damage and neurotoxicity . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . Additionally, this compound can influence the activity of key metabolic enzymes, leading to changes in overall metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and overall activity within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, by specific targeting signals or post-translational modifications . For instance, it can be directed to the nucleus by nuclear localization signals, where it can interact with DNA and transcription factors, influencing gene expression . Similarly, it can be targeted to the mitochondria, affecting mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-benzo[de]isoquinoline hydrochloride typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 25-50°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-benzo[de]isoquinoline hydrochloride can undergo various chemical reactions, including:
Reduction: Further reduction can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: N-substituted isoquinoline derivatives.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with similar biological activities.
Isoquinoline: The parent compound from which 2,3-dihydro-1H-benzo[de]isoquinoline hydrochloride is derived.
N-Substituted Isoquinolines: Derivatives with various substituents at the nitrogen atom.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
2,3-dihydro-1H-benzo[de]isoquinoline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N.ClH/c1-3-9-4-2-6-11-8-13-7-10(5-1)12(9)11;/h1-6,13H,7-8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJYITSOKPRKHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC3=C2C(=CC=C3)CN1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186097 | |
Record name | 1H-Benz(de)isoquinoline, 2,3-dihydro-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32386-87-1 | |
Record name | 1H-Benz(de)isoquinoline, 2,3-dihydro-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032386871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benz(de)isoquinoline, 2,3-dihydro-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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